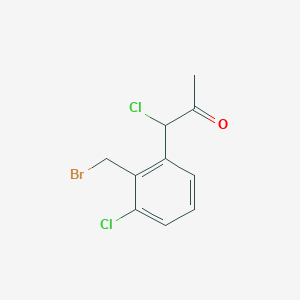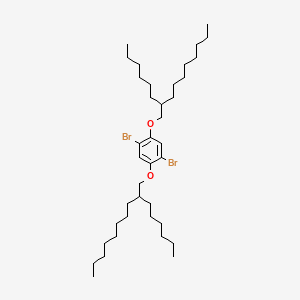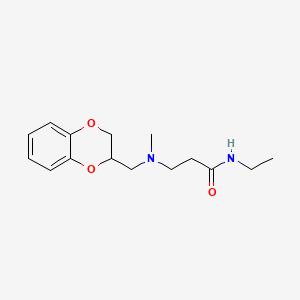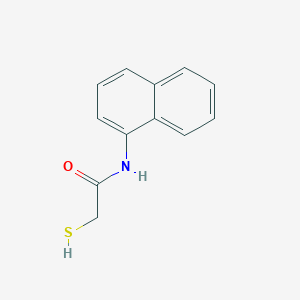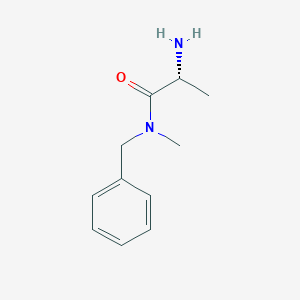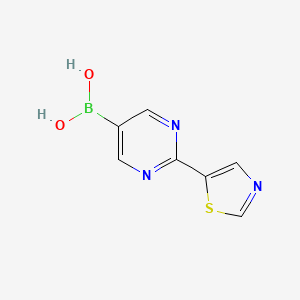
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid is an organic boronic acid compound with the chemical formula C7H6BN3O2S. It is a solid, typically found in the form of a white crystalline powder
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The boronic acid group can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation and reduction reactions yield various oxidized and reduced forms of the compound .
Scientific Research Applications
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets and pathways in biological systems. For example, boronic acids are known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The specific molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical research .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-5-boronic acid: Similar in structure but lacks the thiazole ring.
2-Aminopyrimidine-5-boronic acid: Contains an amino group instead of the thiazole ring.
4-Pyridinylboronic acid: Contains a pyridine ring instead of the thiazole and pyrimidine rings.
Uniqueness
(2-(Thiazol-5-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This combination of rings allows for specific interactions with biological targets and enhances its versatility in synthetic applications .
Properties
Molecular Formula |
C7H6BN3O2S |
|---|---|
Molecular Weight |
207.02 g/mol |
IUPAC Name |
[2-(1,3-thiazol-5-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O2S/c12-8(13)5-1-10-7(11-2-5)6-3-9-4-14-6/h1-4,12-13H |
InChI Key |
QMLSSWJQGJYICY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=CN=CS2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


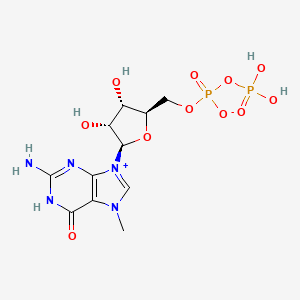
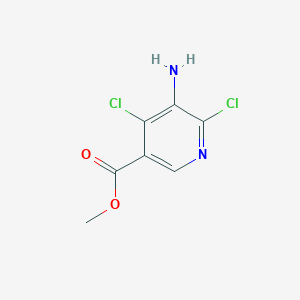
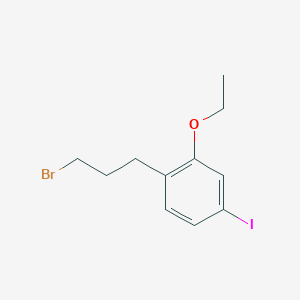
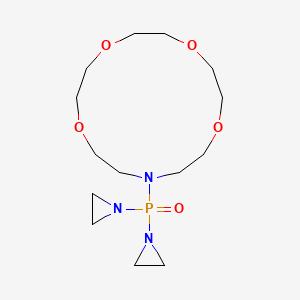
![N-Pentyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14074010.png)
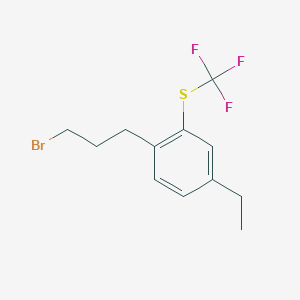
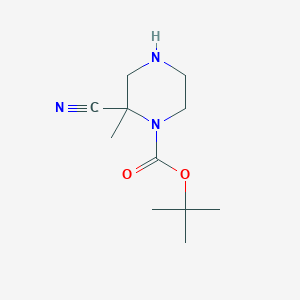
![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-difluorobenzene](/img/structure/B14074027.png)
